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Compound Name:

Cat. No.: B1322896

Compound of Interest
1-

Phenylcyclobutanecarbohydrazide

Get Quote

Compound Profile & Structural Context

1-Phenylcyclobutanecarbohydrazide is a critical scaffold in medicinal chemistry, often

serving as a precursor for spirocyclic ligands, MDM2 inhibitors, and heterocyclic derivatives

(e.g., 1,3,4-oxadiazoles).[1] Its structure features a quaternary carbon at the 1-position of a

strained cyclobutane ring, creating unique spectroscopic signatures and fragmentation

patterns.
Property Detail
IUPAC Name 1-Phenylcyclobutane-1-carbohydrazide
Molecular Formula C11H14N20
Molecular Weight 190.24 g/mol

CAS (HCI Salt)

2172162-90-0

Key Moiety

1,1-disubstituted cyclobutane (Quaternary C1)
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Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary method for confirming molecular weight and analyzing the
stability of the strained cyclobutane ring.

lonization & Molecular lon

e Method: Electrospray lonization (ESI) in Positive Mode (+ve).[2]
e Molecular lon:

m/z.
e Adducts: Sodium adducts

m/z are common in non-desalted samples.

Fragmentation Pathways (MS/MS)

The fragmentation pattern is dominated by the stability of the phenyl cation and the relief of ring
strain.

e Primary Loss (Hydrazine Moiety): Cleavage of the amide bond typically yields the acylium
ion

e Secondary Loss (Decarbonylation): Loss of CO (28 Da) from the acylium ion generates the
1-phenylcyclobutyl carbocation (

)

e Ring Opening: The cyclobutane ring is prone to opening under high collision energy, often
ejecting ethylene (

, 28 Da) to form a styrene-like cation (

).
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Figure 1: Proposed ESI-MS/MS fragmentation pathway for 1-
Phenylcyclobutanecarbohydrazide.

Infrared Spectroscopy (IR)

IR analysis is vital for confirming the conversion of the ester/acid precursor to the hydrazide.
The disappearance of the broad carboxylic O-H stretch and the appearance of the hydrazide

doublet are key indicators.

Key Diagnostic Bands
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. Wavenumber .
Functional Group ( 1 Morphology Assignment
cm-
Primary amine (
Hydrazide N-H 3320, 3250 Doublet (Sharp)
) asym/sym stretch.[3]
Secondary amide (
Amide N-H ~3200 Broad shoulder
) stretch.
Amide | band.
Typically lower than
Carbonyl (C=0) 1640 — 1665 Strong
esters (1735) due to
resonance.
] Phenyl ring C-H
Aromatic C-H 3030 — 3060 Weak
stretch.
Cyclobutane
Aliphatic C-H 2940 — 2980 Medium methylene (
) stretch.
Characteristic
Ring Deformation 900 - 1000 Medium/Weak "breathing" modes of

the cyclobutane ring.

Technical Insight: The cyclobutane ring exerts steric strain on the carbonyl. While typical acyclic
hydrazides absorb near 1630 cm~1, the steric bulk at the

-carbon (quaternary center) may shift the Amide | band slightly higher (
cm™1).

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The symmetry of the cyclobutane ring (achiral
plane) simplifies the aliphatic region, but the quaternary center creates distinct relaxation
behaviors.
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'H NMR (Proton) - 400 MHz, DMSO-de

o Amide/Hydrazine Protons:

o 9.0-9.5 ppm (1H, s, broad): Amide

. Exchangeable with

o 4.0-4.5 ppm (2H, s, broad): Terminal

. Note: This signal is often broadened or obscured by water peaks in DMSO.
e Aromatic Region:

o 7.30 —7.45 ppm (5H, m): Phenyl protons. Often appears as two sets of multiplets (ortho vs
meta/para) depending on resolution.

e Cyclobutane Region (Diagnostic):

[¢]

The cyclobutane protons appear as complex multiplets due to the rigid ring conformation.

[¢]

2.60 — 2.80 ppm (2H, m):

-protons (C2/C4) on the face cis to the phenyl ring.

[e]

2.30 — 2.50 ppm (2H, m):

-protons (C2/C4) on the face trans to the phenyl ring.

o

1.70 - 1.90 ppm (2H, m):
-protons (C3).

3C NMR (Carbon) - 100 MHz, DMSO-ds

e Carbonyl (

):

172 — 174 ppm.
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e Quaternary C1:

50 — 55 ppm. (Deshielded by Phenyl and Carbonyl).

e Aromatic Carbons:
o |pso:

144 — 146 ppm.

o Ortho/Meta/Para:
125 -129 ppm.
e Cyclobutane Methylenes:
o C2/C4:

30 — 32 ppm.

o C3:

15 — 16 ppm (Shielded, characteristic of cyclobutane).

Experimental Protocol: Sample Preparation

To ensure high-fidelity data, follow this workflow for sample preparation. Impurities such as
hydrazine hydrate or residual solvent can severely impact integration.
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Figure 2: Optimized sample preparation workflow for spectroscopic analysis.

Troubleshooting Common Artifacts

e Missing NH2 Peak: In wet DMSO, the

protons undergo rapid exchange with water (3.33 ppm). Solution: Use dry DMSO ampoules
or add a drop of

to slow exchange, though solubility may decrease.

e Extra Doublet at 1.1 ppm: Indicates residual ethanol from washing.
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+ Broad HDO Peak: If the water peak is too broad, it may obscure the cyclobutane C2/C4
region. Solution: Presaturation pulse sequence (e.g., zgpr) to suppress water.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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